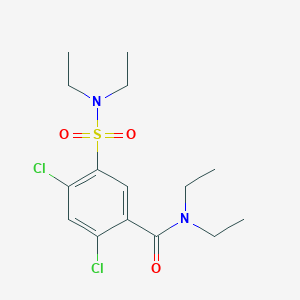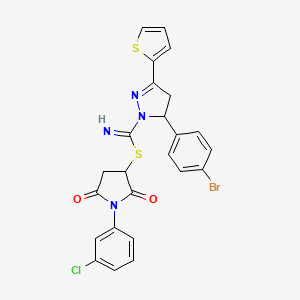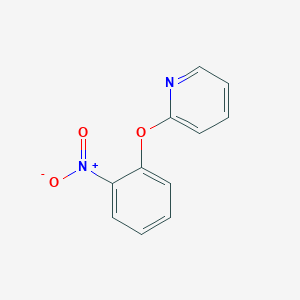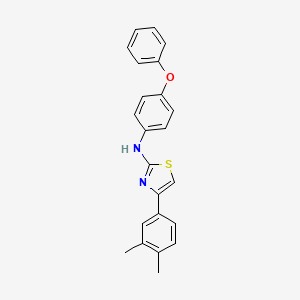![molecular formula C26H22N2O2 B11520829 N-(quinolin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]benzamide](/img/structure/B11520829.png)
N-(quinolin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE is a complex organic compound that features a quinoline moiety and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Benzamide Formation: The benzamide structure can be formed by reacting 4-(2,4,6-trimethylbenzoyl)benzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Coupling Reaction: The final step involves coupling the quinoline moiety with the benzamide structure, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE can undergo various types of chemical reactions:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Industrial Applications: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzamide structure can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(QUINOLIN-3-YL)BENZAMIDE: Lacks the 2,4,6-trimethylbenzoyl group, resulting in different chemical properties and applications.
4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE: Lacks the quinoline moiety, affecting its interaction with biological targets.
Uniqueness
N-(QUINOLIN-3-YL)-4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDE is unique due to the presence of both the quinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H22N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-quinolin-3-yl-4-(2,4,6-trimethylbenzoyl)benzamide |
InChI |
InChI=1S/C26H22N2O2/c1-16-12-17(2)24(18(3)13-16)25(29)19-8-10-20(11-9-19)26(30)28-22-14-21-6-4-5-7-23(21)27-15-22/h4-15H,1-3H3,(H,28,30) |
InChI Key |
VFRJEUPRAWSPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B11520746.png)

![methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11520750.png)
![4-(4-cyclohexylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11520756.png)

![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520763.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B11520769.png)
![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11520770.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-iodobenzamide](/img/structure/B11520777.png)


![3-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11520803.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11520814.png)
![ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11520818.png)
